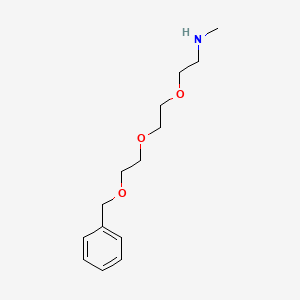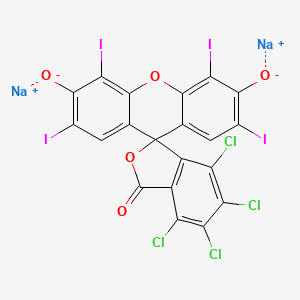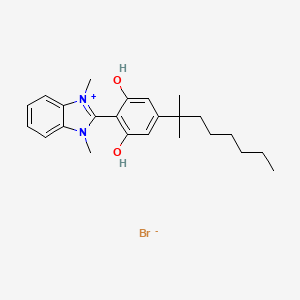
Thalidomide-NH-amido-PEG3-C2-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thalidomide-NH-amido-PEG3-C2-NH2: is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide-based cereblon ligand and a polyethylene glycol linker. This compound is specifically designed for use in PROTAC (Proteolysis Targeting Chimeras) technology, which utilizes small molecules to induce protein degradation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-NH-amido-PEG3-C2-NH2 involves the conjugation of Thalidomide with a polyethylene glycol linker. The process typically includes the following steps:
Activation of Thalidomide: Thalidomide is activated by reacting with a suitable reagent to form an intermediate.
Linker Attachment: The activated Thalidomide is then reacted with a polyethylene glycol linker under controlled conditions to form the conjugate.
Purification: The final product is purified using techniques such as chromatography to obtain this compound with high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of Thalidomide and polyethylene glycol linker are reacted in industrial reactors.
Purification: The product is purified using industrial-scale chromatography or crystallization techniques.
Quality Control: The final product undergoes rigorous quality control to ensure consistency and purity.
Análisis De Reacciones Químicas
Types of Reactions: Thalidomide-NH-amido-PEG3-C2-NH2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Thalidomide-NH-amido-PEG3-C2-NH2 has a wide range of scientific research applications, including:
Chemistry: Used in the development of PROTACs for targeted protein degradation.
Biology: Employed in studies to understand protein-protein interactions and cellular pathways.
Medicine: Investigated for its potential in treating diseases by degrading disease-causing proteins.
Industry: Utilized in the production of specialized reagents and tools for biochemical research.
Mecanismo De Acción
Thalidomide-NH-amido-PEG3-C2-NH2 exerts its effects by binding to the cereblon protein, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their degradation. The molecular targets and pathways involved include the degradation of proteins such as BRD4, BRD2, and BRD3 .
Comparación Con Compuestos Similares
Thalidomide-O-amido-PEG3-C2-NH2: Similar structure but with an oxygen atom in place of the nitrogen atom.
Thalidomide-PEG2-C2-NH2: Contains a shorter polyethylene glycol linker.
Pomalidomide-PEG2-CO2H: Another PROTAC compound with a different linker and functional group.
Uniqueness: Thalidomide-NH-amido-PEG3-C2-NH2 is unique due to its specific linker length and the presence of the amido group, which provides distinct chemical properties and biological activity compared to similar compounds .
Propiedades
Fórmula molecular |
C23H31N5O8 |
|---|---|
Peso molecular |
505.5 g/mol |
Nombre IUPAC |
N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide |
InChI |
InChI=1S/C23H31N5O8/c24-6-8-34-10-12-36-13-11-35-9-7-25-19(30)14-26-16-3-1-2-15-20(16)23(33)28(22(15)32)17-4-5-18(29)27-21(17)31/h1-3,17,26H,4-14,24H2,(H,25,30)(H,27,29,31) |
Clave InChI |
JDAVUUWRSYFJKC-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)NCCOCCOCCOCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![heptyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B11931113.png)

![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,3-(hydroxymethyl)-8-oxo-7-[(2-thienylacetyl)amino]-, monosodium salt,(6R-trans)-](/img/structure/B11931130.png)
![(1R,2S,2'S,5S,6S,7S,10S,13R)-5-[(S)-furan-3-yl-[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5,7,11,11-tetramethyl-8,15-dioxospiro[12,16-dioxatetracyclo[8.7.0.01,13.02,7]heptadecane-6,3'-oxirane]-2'-carboxylic acid](/img/structure/B11931137.png)

![Benzamide,n-((3-amino-1-(5-ethyl-7h-pyrrolo[2,3-d]pyrimidin-4-yl)-3-pyrrolidinyl)methyl)-2,4-difluoro-](/img/structure/B11931148.png)
![2-Butenamide, N-[(1R)-2-[[5-[2-[(4-cyanophenyl)amino]-4-(propylamino)-5-pyrimidinyl]-4-pentyn-1-yl]amino]-1-methyl-2-oxoethyl]-4-(dimethylamino)-N-methyl-, (2E)-](/img/structure/B11931149.png)





![7-[7-(2-hexyldecanoyloxy)heptyl-(5-hydroxypentyl)amino]heptyl 2-hexyldecanoate](/img/structure/B11931183.png)
